molecular formula C13H9NO B126096 5-(Naphthalen-2-yl)-1,3-oxazole CAS No. 143659-20-5

5-(Naphthalen-2-yl)-1,3-oxazole

Cat. No. B126096
CAS RN: 143659-20-5
M. Wt: 195.22 g/mol
InChI Key: UQGCSVOKHFBQIP-UHFFFAOYSA-N
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Description

5-(Naphthalen-2-yl)-1,3-oxazole is a chemical compound that belongs to the class of organic compounds known as phenylpyrroles . It contains a benzene ring linked to a pyrrole ring through a CC or CN bond .


Synthesis Analysis

The synthesis of naphthalene-substituted aromatic esters, which could include 5-(Naphthalen-2-yl)-1,3-oxazole, has been achieved via Rh (III)-catalyzed C–H bond naphthylation and cascade directing group transformation . This process involves aryl imidates and oxa bicyclic alkenes .


Molecular Structure Analysis

The molecular structure of 5-(Naphthalen-2-yl)-1,3-oxazole has been analyzed using density functional theory (DFT) and other computational methods . The optimized molecular structure of the compound is calculated using DFT B3LYP/6-311G (d,p) method .


Chemical Reactions Analysis

Naphthalenes, including 5-(Naphthalen-2-yl)-1,3-oxazole, have interesting structures and a variety of biological properties, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal . They are of great interest as potent lead compounds for medicinal chemistry researches .

Scientific Research Applications

Organic Synthesis

“5-(Naphthalen-2-yl)-1,3-oxazole” can be used in organic synthesis. For instance, it has been used in the synthesis of new biheterocyclic phosphonic α-amino esters . The compound was synthesized with an excellent yield and high regioselectivity via the copper (I)-catalyzed alkyne–azide cycloaddition reaction .

Crystallographic Studies

This compound has been studied using X-ray diffraction . The crystal structure of “5-(Naphthalen-2-yl)-1,3-oxazole” was determined by single-crystal X-ray diffraction . This compound crystallizes in the monoclinic system, space group P21/c .

Pharmacological Applications

Organophosphorus compounds, especially α-aminophosphonates and their ester derivatives present a great research focus due to their wide range of pharmacological applications . “5-(Naphthalen-2-yl)-1,3-oxazole” could potentially have similar applications.

Environmental Applications

α-Aminophosphonates and their ester derivatives have been found to have environmental applications . Given the structural similarity, “5-(Naphthalen-2-yl)-1,3-oxazole” could potentially be used in similar applications.

Fluorescent Probes

Naphthalimide-based compounds serve as artificial ion receptors, fluorescent probes, and cell imaging agents. “5-(Naphthalen-2-yl)-1,3-oxazole”, being a naphthalimide-based compound, could potentially be used as a fluorescent probe.

Biomolecule Detection

Naphthalimide-based compounds offer diverse applications in detecting ions and biomolecules. “5-(Naphthalen-2-yl)-1,3-oxazole” could potentially be used in the detection of ions and biomolecules.

Future Directions

Future research could focus on further exploring the synthetic utility of 2-naphthol, which is a key component of 5-(Naphthalen-2-yl)-1,3-oxazole, for the construction of diverse bioactive heterocyclic scaffolds . This could lead to the rapid synthesis of versatile biologically relevant heterocycles .

properties

IUPAC Name

5-naphthalen-2-yl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c1-2-4-11-7-12(6-5-10(11)3-1)13-8-14-9-15-13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGCSVOKHFBQIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CN=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460853
Record name 5-(Naphthalen-2-yl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Naphthalen-2-yl)-1,3-oxazole

CAS RN

143659-20-5
Record name 5-(Naphthalen-2-yl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Reaction of N-benzylidenemethylamine 28i or 2-naphthaldehyde 29i and tosylmethylisocyanide (Tosmic) with K2CO3 as the base yielded 1-methyl-5-(2-naphthyl)-1H-imidazole 28 or 5-(2-naphthyl)-1,3-oxazole 29, respectively:
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